molecular formula C17H29NO2S B11980920 Benzenesulfonamide, N-decyl-4-methyl- CAS No. 1228-64-4

Benzenesulfonamide, N-decyl-4-methyl-

Cat. No.: B11980920
CAS No.: 1228-64-4
M. Wt: 311.5 g/mol
InChI Key: VARYUYCNOQYIKX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-decyl-4-methyl- is an organic compound with the molecular formula C19H33NO2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a benzenesulfonamide core with a decyl and a methyl substituent, making it a unique derivative with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-decyl-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of benzenesulfonamide, N-decyl-4-methyl- follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-decyl-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)

Major Products Formed

    Oxidation: Formation of 4-methylbenzenesulfonic acid

    Reduction: Formation of 4-methylbenzenesulfinamide

    Hydrolysis: Formation of 4-methylbenzenesulfonic acid and decylamine

Scientific Research Applications

Benzenesulfonamide, N-decyl-4-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-decyl-4-methyl- primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects in conditions like glaucoma and cancer . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-ethyl-4-methyl-
  • Benzenesulfonamide, 4-methyl-
  • Benzenesulfonamide, N-decyl-4-chloro-

Uniqueness

Benzenesulfonamide, N-decyl-4-methyl- is unique due to its specific substituents, which confer distinct physicochemical properties and biological activities. The decyl group enhances its lipophilicity, making it more effective in penetrating biological membranes. The methyl group at the para position provides steric hindrance, influencing its binding affinity to target enzymes.

Properties

CAS No.

1228-64-4

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

N-decyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H29NO2S/c1-3-4-5-6-7-8-9-10-15-18-21(19,20)17-13-11-16(2)12-14-17/h11-14,18H,3-10,15H2,1-2H3

InChI Key

VARYUYCNOQYIKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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